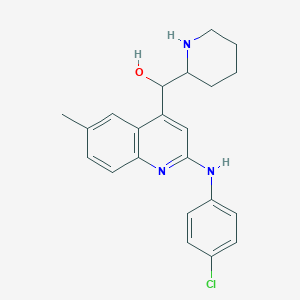
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a 4-chlorophenylamino group, a methyl group, and a piperidin-2-ylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline core reacts with 4-chloroaniline under basic conditions.
Addition of the Piperidin-2-ylmethanol Moiety: The final step involves the addition of the piperidin-2-ylmethanol group through a reductive amination reaction, where the intermediate quinoline derivative reacts with piperidine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the quinoline core or the piperidin-2-ylmethanol moiety using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the 4-chlorophenylamino group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core or the piperidin-2-ylmethanol moiety.
科学研究应用
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, providing insights into drug-target interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
作用机制
The mechanism of action of (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
- (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: stands out due to its unique combination of a quinoline core with a 4-chlorophenylamino group and a piperidin-2-ylmethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
生物活性
The compound (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol, with the molecular formula C22H24ClN3O and CAS number 50503-69-0, belongs to a class of quinoline derivatives that have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The structure of the compound features a quinoline core substituted with a piperidine moiety and a chlorophenyl group. This unique arrangement is believed to contribute to its biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
1. Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
| Compound C | E. coli | 64 µg/mL |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Data
3. Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. Preliminary investigations into this compound suggest it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines . The exact mechanism involves modulation of signaling pathways related to cell survival and death.
Case Studies
- Cardiovascular Effects : A study involving related quinoline compounds demonstrated direct inotropic effects on cardiac tissues, indicating potential use in treating heart conditions . These findings suggest that the compound might influence cardiovascular health positively.
- Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective effects in animal models of neurodegenerative diseases, potentially via AChE inhibition .
属性
CAS 编号 |
50503-69-0 |
|---|---|
分子式 |
C22H24ClN3O |
分子量 |
381.9 g/mol |
IUPAC 名称 |
[2-(4-chloroanilino)-6-methylquinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C22H24ClN3O/c1-14-5-10-19-17(12-14)18(22(27)20-4-2-3-11-24-20)13-21(26-19)25-16-8-6-15(23)7-9-16/h5-10,12-13,20,22,24,27H,2-4,11H2,1H3,(H,25,26) |
InChI 键 |
OPHSUDOCLFJDKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(C3CCCCN3)O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















